Limonene oxide

Description

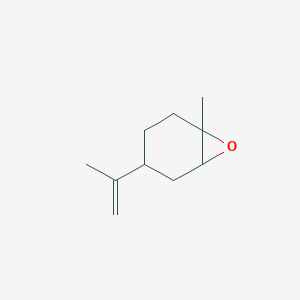

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEFMUBVSUDRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862594 | |

| Record name | 1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid (mixture of cis and trans isomers); [Acros Organics MSDS], Colourless to pale yellow liquid; fresh clean citrus aroma | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Limonene-1,2-epoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9580 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | d-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | d-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.926-0.936 (20°) | |

| Record name | d-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1195-92-2 | |

| Record name | Limonene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Limonene-1,2-epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Limonene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(1-methylvinyl)-7-oxabicyclo[4.1.0]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Epoxy-p-menth-8-ene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Stereochemical Architecture and Synthetic Utility of Limonene Oxide

The following technical guide details the stereochemical architecture, synthesis, and reactivity of limonene oxide.

Introduction: The Chiral Scaffold

Limonene oxide (1,2-epoxy-p-menth-8-ene) is a versatile bio-based building block derived from the epoxidation of limonene, the primary terpene found in citrus peel oil. For drug development and polymer chemistry professionals, the critical value of limonene oxide lies not just in its renewable origin, but in its stereochemical complexity .

Unlike simple epoxides, limonene oxide possesses two chiral centers at the epoxide ring (C1 and C2) in addition to the existing chiral center at C4 (from the limonene precursor). This results in a mixture of diastereomers that exhibit distinct reactivity profiles—a factor often overlooked in generic protocols but critical for reproducible scale-up.

Stereoisomeric Nomenclature

Starting from the naturally abundant (+)-(R)-limonene , epoxidation at the endocyclic double bond yields two diastereomers:

-

(+)-cis-Limonene Oxide: The epoxide oxygen and the isopropenyl group are on the same side of the ring (syn).

-

(+)-trans-Limonene Oxide: The epoxide oxygen and the isopropenyl group are on opposite sides of the ring (anti).

Note: In this context, "cis/trans" refers to the relative orientation of the C1-methyl/epoxide oxygen versus the C4-isopropenyl group.

Spectroscopic Validation (NMR)

Distinguishing these isomers is paramount for quality control. The methyl group at C1 serves as a diagnostic NMR handle.

| Isomer | C1-Methyl Orientation | 1H NMR Shift (CDCl3) | Stability |

| (+)-trans-Limonene Oxide | Axial | 1.32 ppm | Kinetic Product |

| (+)-cis-Limonene Oxide | Equatorial | 1.29 ppm | Thermodynamic Product |

Data Source: Validated against standard terpene shifts (Silverstein et al.) and confirmed via experimental literature [1][2].

3D Conformation Visualization

The following diagram illustrates the stereochemical flow from (R)-Limonene to its epoxide derivatives.

Caption: Stereodivergent synthesis of limonene oxide isomers from (R)-limonene precursor.

Synthesis Protocol: Selective Epoxidation

Objective: Synthesize limonene oxide with high regioselectivity for the endocyclic double bond, minimizing exocyclic oxidation.

The Logic of Regioselectivity

The endocyclic double bond (trisubstituted) is more electron-rich than the exocyclic isopropenyl double bond (disubstituted). Therefore, electrophilic oxidants like meta-chloroperoxybenzoic acid (mCPBA) preferentially attack the ring double bond.

Experimental Workflow (Self-Validating System)

Reagents:

-

(+)-(R)-Limonene (1.0 eq)

-

mCPBA (1.05 eq, 70-75% purity)

-

Dichloromethane (DCM) (Solvent)

-

Saturated NaHCO₃ (Quenching/Wash)

Step-by-Step Protocol:

-

Preparation: Dissolve (+)-(R)-limonene (13.6 g, 100 mmol) in DCM (200 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

-

Why: Cooling controls the exothermic nature of the reaction and improves regioselectivity.

-

-

Addition: Dissolve mCPBA (1.05 eq) in DCM and add dropwise over 45 minutes.

-

Critical Control: Maintain internal temperature <5°C. Rapid addition risks exocyclic epoxidation (diepoxide formation).

-

-

Monitoring: Stir at 0°C for 3 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Endpoint: Disappearance of limonene spot.

-

-

Workup (The Self-Validating Step): Filter off the precipitated m-chlorobenzoic acid byproduct. Wash the filtrate twice with saturated NaHCO₃, then with water and brine.

-

Trustworthiness Check: The bicarbonate wash is non-negotiable. Residual acid will catalyze the rearrangement of your product into dihydrocarvone (see Section 3). If your product smells like caraway (ketone) rather than citrus/solvent, your workup failed to neutralize the acid.

-

-

Purification: Dry over MgSO₄, concentrate in vacuo. Purify via vacuum distillation (bp ~80°C at 15 mmHg).

Reactivity & The Meinwald Rearrangement

A critical aspect of limonene oxide utility is its sensitivity to Lewis and Brønsted acids. This reactivity is exploited in the Meinwald Rearrangement , converting the epoxide into carbonyl compounds.

Mechanism

Under acidic conditions (e.g., ZnBr₂ or residual carboxylic acid), the epoxide ring opens to form a carbocation intermediate. A hydride shift (1,2-H shift) follows, yielding the ketone dihydrocarvone .

-

Cis-Oxide

rearranges to Ketone A (via specific hydride migration). -

Trans-Oxide

rearranges to Ketone B .

This pathway is often used to validate the stereochemical purity of the starting epoxide.

Caption: Acid-catalyzed Meinwald rearrangement pathway yielding dihydrocarvone.

Applications in Drug Development & Polymers

Limonene oxide is not merely a solvent; it is a functional monomer for advanced materials.[1]

Poly(limonene carbonate) (PLC)

Copolymerization of limonene oxide with CO₂ yields PLC, a rigid, high-glass-transition temperature (

-

Drug Delivery: PLC is biodegradable and biocompatible. Its hydrophobic backbone makes it an excellent candidate for encapsulating hydrophobic drug payloads in nanoparticle formulations [3].

-

Mechanism: The trans-isomer often incorporates more slowly than the cis-isomer in catalytic polymerizations, requiring specific catalyst design (e.g.,

-diiminate zinc complexes) to achieve high molecular weights.

Bio-Based Thermosets

Limonene oxide can be cured with anhydrides to form thermosets. Unlike Bisphenol A (BPA) based resins, limonene-based networks offer a non-toxic, renewable profile suitable for medical device coatings.

References

-

NIST Chemistry WebBook. Limonene oxide, cis- and trans- isomers. National Institute of Standards and Technology. [Link]

-

Hauenstein, O. et al. Bio-based polycarbonate from limonene oxide and CO2 with high molecular weight. Nature Communications (2016). [Link]

-

Organic Chemistry Portal. Epoxidation with m-CPBA.[Link]

Sources

Precision Epoxidation of Limonene: Mechanistic Pathways & Protocol Optimization

Executive Summary

The epoxidation of (R)-(+)-limonene to limonene-1,2-oxide is a foundational transformation in the synthesis of bio-based polymers (poly-limonene carbonate), fragrances, and chiral auxiliaries.[1] While conceptually simple, the reaction demands rigorous control over regioselectivity (endocyclic vs. exocyclic alkene) and stereoselectivity (cis vs. trans diastereomers).

This technical guide dissects the mechanistic causality of limonene epoxidation, contrasting the classical Prilezhaev reaction with modern chemo-enzymatic approaches. It provides self-validating protocols designed to maximize the yield of the 1,2-epoxide while suppressing over-oxidation to the dioxide or hydrolytic ring-opening.

Molecular Architecture & Reactivity Logic

To control the reaction, one must first understand the substrate. (R)-(+)-Limonene presents two distinct olefinic sites with divergent electronic properties.

| Feature | Endocyclic Double Bond (C1-C2) | Exocyclic Double Bond (C8-C9) |

| Substitution | Trisubstituted | Disubstituted |

| Electron Density | High (Electron-rich) | Moderate |

| Nucleophilicity | High | Lower |

| Steric Environment | Methyl group at C1; Ring constraint | Isopropenyl tail; Freely rotating |

| Reactivity Rank | Primary Target ( | Secondary Target (Requires forcing conditions) |

The Mechanistic Imperative: Electrophilic oxygen sources (peracids, dioxiranes) will preferentially attack the Highest Occupied Molecular Orbital (HOMO) of the substrate. The trisubstituted endocyclic bond has a higher HOMO energy, making it approximately 20 times more reactive than the exocyclic bond. Successful mono-epoxidation relies on exploiting this kinetic difference by controlling temperature and oxidant stoichiometry.

The Classical Mechanism: Prilezhaev Reaction

The most reliable bench-scale method utilizes meta-chloroperoxybenzoic acid (mCPBA). The reaction proceeds via the Bartlett "Butterfly" Mechanism , a concerted, synchronous process.

The "Butterfly" Transition State

Unlike radical oxidations, this pathway maintains stereochemical fidelity. The peracid forms an intramolecular hydrogen bond, creating a five-membered chelate ring. As the alkene approaches, the transition state (TS) adopts a spiro-geometry where the plane of the peracid bisects the plane of the alkene.

Key Mechanistic Features:

-

Concerted Transfer: The distal oxygen of the peracid is electrophilic. It adds to the alkene while the O-H bond breaks and the C=O bond forms in a single step.

-

Stereospecificity: The geometry of the alkene (though fixed in the ring) is retained.

-

Diastereoselectivity: The oxidant preferentially approaches from the face opposite the bulky isopropenyl group at C4, favoring the formation of the trans-epoxide (typically a 60:40 to 70:30 trans:cis ratio depending on solvent).

Visualization of the Pathway

Figure 1: The concerted Bartlett mechanism showing the electrophilic oxygen transfer from mCPBA to Limonene.

Advanced Mechanism: Chemo-Enzymatic Epoxidation

For green chemistry applications, the use of stoichiometric chlorinated waste (m-chlorobenzoic acid) is unacceptable. The Novozym 435 (CAL-B) mediated protocol utilizes a "ping-pong" bi-bi mechanism to generate the oxidant in situ.

The Lipase Cycle

-

Perhydrolysis: The lipase (Candida antarctica Lipase B) catalyzes the reaction between a carboxylic acid carrier (e.g., octanoic acid) and Hydrogen Peroxide (

) to form a peracid (peroxyoctanoic acid). -

Chemical Oxidation: The generated peracid diffuses out of the enzyme active site and oxidizes the limonene in the bulk solvent phase via the Prilezhaev mechanism.

-

Regeneration: The carboxylic acid is regenerated and re-enters the enzymatic cycle.

Why this matters: This method separates the oxidant generation (enzymatic) from the oxidation (chemical), preventing enzyme deactivation by the epoxide product while utilizing benign

Figure 2: The lipase-mediated catalytic cycle. The enzyme acts as a perhydrolysis catalyst, generating the peracid carrier.

Experimental Protocols

Protocol A: Stoichiometric Precision (mCPBA)

Best for: Small-scale synthesis, high stereochemical control, kinetic studies.

Reagents:

-

(R)-(+)-Limonene (1.0 equiv)

-

mCPBA (1.05 equiv, 77% purity grade)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated

solution

Workflow:

-

Preparation: Dissolve Limonene (13.6 g, 100 mmol) in DCM (200 mL) in a round-bottom flask. Cool to 0°C using an ice bath. Cooling is critical to suppress exocyclic epoxidation.

-

Addition: Dissolve mCPBA (22.4 g, 105 mmol active oxygen) in DCM (150 mL). Add this solution dropwise to the limonene over 60 minutes.

-

Checkpoint: Maintain internal temperature < 5°C.

-

-

Reaction: Stir at 0°C for 3 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1]

-

Quench: Pour mixture into saturated

(200 mL) and -

Workup: Separate organic layer. Wash with water, then brine. Dry over

.[2] -

Purification: Remove solvent in vacuo. Distill under reduced pressure (bp ~78°C at 15 mmHg) to isolate the monoxide.

Expected Yield: 85-92% Selectivity: >98% regio-purity (1,2-epoxide).

Protocol B: Green Chemo-Enzymatic (Novozym 435)

Best for: Scalable synthesis, avoiding chlorinated solvents.

Reagents:

-

(R)-(+)-Limonene (1.0 equiv)

-

Novozym 435 (immobilized C. antarctica Lipase B, 5% w/w relative to substrate)

-

Octanoic Acid (0.1 equiv) - Acts as the oxygen carrier.

- (30% aq, 1.5 equiv)

Workflow:

-

Setup: In a flask, combine Limonene (100 mmol), Octanoic acid (10 mmol), and Novozym 435 beads in Ethyl Acetate (100 mL).

-

Activation: Heat to 35-40°C .

-

Addition: Add

(1.5 equiv) via syringe pump over 4 hours.-

Why slow addition? High concentrations of

can deactivate the enzyme and cause spontaneous hydrolysis of the epoxide.

-

-

Incubation: Stir for an additional 4-6 hours.

-

Filtration: Filter off the enzyme beads (can be washed and reused ~5-10 times).

-

Workup: Wash organic phase with

(to remove residual peroxide) and -

Isolation: Evaporate solvent.

Expected Yield: 75-85% Note: This method eliminates toxic byproducts but requires careful pH control to prevent hydrolysis.

Troubleshooting & Optimization Matrix

| Issue | Root Cause | Corrective Action |

| Formation of Diepoxide | Over-oxidation due to excess oxidant or high temperature. | Reduce oxidant to 0.95-1.0 equiv. Maintain T < 5°C. |

| Low Conversion | Enzyme deactivation (Protocol B) or wet solvent. | Use syringe pump for |

| Hydrolysis (Diol formation) | Acidic environment opens the epoxide ring. | Buffer the reaction (add |

| Low Diastereoselectivity | Solvent effects.[5] | Non-polar solvents (Hexane/DCM) favor trans-epoxide via the "Butterfly" TS. |

References

-

Bartlett, P. D. (1950). The Mechanism of the Reaction of Unsaturated Compounds with Peracids. Records of Chemical Progress, 11, 47. (Fundamental Mechanism)

-

Swern, D. (1947). Electronic Interpretation of the Reaction of Olefins with Organic Peracids. Journal of the American Chemical Society, 69(7), 1692–1698.

-

Sandoval, G., et al. (2012). Chemo-enzymatic epoxidation of alkenes with Candida antarctica lipase B: Mechanism and kinetic modeling. Journal of Molecular Catalysis B: Enzymatic, 74, 162-169.

-

Lane, B. S., & Burgess, K. (2003). Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide. Chemical Reviews, 103(7), 2457–2474.

-

Russo, V., et al. (2019). Limonene Epoxidation by Hydrogen Peroxide over Titanium-Grafted Silica Catalysts. Industrial & Engineering Chemistry Research, 58(30), 13411–13422.

Sources

- 1. Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone [mdpi.com]

- 3. Synthesis of Biorenewable Terpene Monomers Using Enzymatic Epoxidation under Heterogeneous Batch and Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of Limonene Oxide: A Multimodal Technical Guide

The following is an in-depth technical guide on the spectroscopic characterization of limonene oxide.

Core Directive & Scope

Limonene oxide (1,2-epoxy-p-menth-8-ene) represents a critical intermediate in the synthesis of bio-based polymers (e.g., polylimonene carbonate) and fine chemicals.[1][2][3] Its characterization is non-trivial due to the presence of two diastereomers—cis and trans—which exhibit distinct reactivities and physical properties.[4]

This guide moves beyond basic spectral assignment. It provides a causal analysis of why specific signals arise, how to definitively distinguish stereoisomers using NMR, and how to validate purity using coupled chromatographic techniques.

The Stereochemical Challenge

Limonene oxide possesses two chiral centers at the epoxide ring (C1 and C2) in addition to the chiral center at C4 inherited from limonene.

-

(+)-trans-Limonene Oxide: The epoxide oxygen is on the opposite side of the ring relative to the isopropenyl group.

-

(+)-cis-Limonene Oxide: The epoxide oxygen is on the same side of the ring relative to the isopropenyl group.

Critical Insight: Commercial epoxidation of (+)-limonene (e.g., using m-CPBA) typically yields a mixture (approx. 1:1 to 40:60 cis:trans).[2] Accurate characterization requires resolving these isomers.

Characterization Workflow

The following logic flow illustrates the optimal sequence for characterizing a synthesized or commercial sample of limonene oxide.

Figure 1: Integrated workflow for the isolation and characterization of limonene oxide isomers.

Module 1: Nuclear Magnetic Resonance (NMR)

The Gold Standard for Stereochemistry.

While MS and IR confirm identity, only

Experimental Protocol (Self-Validating)

-

Solvent: Dissolve ~10 mg of sample in 0.6 mL of CDCl

. -

Reference: Ensure TMS (0.00 ppm) or residual CHCl

(7.26 ppm) is well-shimmed.[2] -

Parameter Set: Acquire

H (min 16 scans) and

Diagnostic Data: Cis vs. Trans Assignment

The H2 proton resides on the epoxide ring.[5] Its splitting pattern is dictated by the dihedral angle with adjacent protons (Karplus relationship).

| Feature | (+)-trans-Limonene Oxide | (+)-cis-Limonene Oxide | Mechanistic Insight |

| 2.98 ppm | 3.04 – 3.06 ppm | The cis proton is more deshielded due to the proximity of the axial isopropenyl group.[2] | |

| H2 Multiplicity | Doublet (d) | Multiplet (m) | Trans H2 has a fixed dihedral angle (J ≈ 4.0 Hz).[2] Cis H2 experiences complex coupling. |

| 58.1 ppm | 59.5 ppm | Quaternary carbon of the epoxide ring.[5] | |

| 57.7 ppm | 57.2 ppm | Tertiary carbon of the epoxide ring.[5] | |

| Isopropenyl Group | Equatorial | Axial/Equatorial | The bulky isopropenyl group forces a conformational lock, affecting chemical shifts. |

Expert Tip: In a mixture, integration of the doublet at 2.98 ppm vs. the multiplet at 3.05 ppm allows for rapid calculation of the diastereomeric ratio (dr).

Module 2: Vibrational Spectroscopy (FT-IR)

IR is primarily used here for reaction monitoring (e.g., disappearance of the limonene double bond) rather than isomer resolution.

Key Diagnostic Bands[2][5][6]

-

Epoxide Ring (C-O-C Asymmetric Stretch): ~904 cm

(Strong).[2] -

Epoxide Ring (Symmetric Stretch/Breathing): ~831 cm

.[2] -

Exocyclic Double Bond (Isopropenyl): 1640 cm

(Medium).[2] -

Absence Check: The endocyclic double bond of limonene (typically ~1670 cm

and ~800 cm

Validation Check: If you observe a broad peak at 3400 cm

Module 3: Mass Spectrometry & GC-MS

Gas Chromatography coupled with Mass Spectrometry is essential for determining chemical purity and validating the kinetic separation of isomers.

GC Separation Profile

On a standard non-polar column (e.g., DB-5 or HP-5):

-

Elution Order: The trans isomer typically elutes before the cis isomer, although this can invert on polar (wax) columns.

-

Retention Indices (approx):

MS Fragmentation Pattern (EI, 70 eV)

Both isomers yield similar mass spectra, but relative intensities may vary slightly.

-

Molecular Ion (

): m/z 152 (often weak). -

Base Peak: m/z 67 (Characteristic of the cyclohexenyl cation fragment).

-

Diagnostic Fragments:

-

m/z 94: Loss of acetone (McLafferty-like rearrangement involving the isopropenyl group).[2]

-

m/z 43: Acetyl fragment (from isopropenyl).

-

m/z 109: Loss of the isopropyl group.

-

References

-

National Institute of Standards and Technology (NIST). (2025). Limonene oxide, cis- Mass Spectrum and Retention Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][2]

-

Royals, E. E., & Leffingwell, J. C. (1966). Reactions of the Limonene 1,2-Oxides.[1][4][6][7][8] I. The Stereospecific Reactions of the (+)-cis- and (+)-trans-Limonene 1,2-Oxides. The Journal of Organic Chemistry. Retrieved from [Link]

-

Kundu, S., et al. (2012).[9] Characterization of limonene ozonolysis SOA. Atmospheric Chemistry and Physics. Retrieved from [Link][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Limonene oxide, cis-(-)- | C10H16O | CID 6452061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-(+)-Limonene oxide cis-(+)-1,2-Epoxy-p-menth-8-ene 4680-24-4 [sigmaaldrich.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. acp.copernicus.org [acp.copernicus.org]

Limonene Oxide as a Bio-Privileged Platform: From Stereoselective Polymerization to Bioactive Scaffolds

Executive Summary

Limonene oxide (LO) represents a pivotal "bio-privileged" molecule—a renewable chemical intermediate that offers functional versatility superior to many petrochemical incumbents. Derived from the epoxidation of limonene (a waste product of the citrus industry), LO is unique due to its dual functionality: an internal epoxide ring and a pendant isopropenyl group.

This technical guide dissects the critical stereochemical parameters governing LO reactivity, specifically focusing on the kinetic resolution required for high-performance Poly(limonene carbonate) (PLC) synthesis and the regioselective aminolysis pathways used to generate bioactive

Structural Chemistry & Stereoselectivity

The reactivity of limonene oxide is dictated by its stereochemistry. Commercial LO exists as a mixture of cis and trans diastereomers (relative to the isopropenyl group and the epoxide oxygen).

-

Trans-Limonene Oxide: The epoxide oxygen and the isopropenyl group are on opposite sides of the cyclohexane ring. This isomer is highly reactive in coordination-insertion polymerization due to lower steric hindrance at the metal center.

-

Cis-Limonene Oxide: The substituents are on the same side. The steric bulk of the axial isopropenyl group often inhibits coordination, leading to its accumulation in reaction mixtures (kinetic resolution).

Expert Insight: In catalytic transformations, particularly copolymerization with CO

Catalytic Ring-Opening Copolymerization (CROP)

The synthesis of Poly(limonene carbonate) (PLC) via the copolymerization of LO and CO

Mechanistic Pathway

The reaction proceeds via a coordination-insertion mechanism, typically mediated by

-

Coordination: The epoxide oxygen coordinates to the Lewis acidic Zn center.

-

Ring Opening: A carbonate nucleophile (from the growing chain) attacks the epoxide, opening the ring.

-

Insertion: CO

inserts into the resulting zinc-alkoxide bond, regenerating the carbonate chain end.

Visualization: The BDI-Zn Catalytic Cycle

The following diagram illustrates the alternating insertion mechanism essential for PLC synthesis.

Figure 1: Coordination-insertion cycle for LO/CO2 copolymerization using BDI-Zn catalysts.

Experimental Protocol: High-Molecular Weight PLC Synthesis

Objective: Synthesis of PLC (

Reagents:

-

Monomer: Trans-limonene oxide (purified via fractional distillation).

-

Solvent: Toluene (anhydrous).

-

Catalyst: (BDI)Zn(OAc).[1]

-

Gas: CO

(Research grade, dried).

Step-by-Step Methodology:

-

Catalyst Prep: In a glovebox, dissolve (BDI)Zn(OAc) (10.0 mg, 0.02 mmol) in toluene (2 mL).

-

Monomer Addition: Add trans-limonene oxide (3.0 g, 20 mmol) to the catalyst solution. Ratio [LO]:[Zn]

1000:1. -

Pressurization: Transfer the mixture to a high-pressure steel Parr reactor. Pressurize to 100 psi (6.9 bar) with CO

. -

Reaction: Stir at 25°C for 24 hours. Note: Ambient temperature prevents thermal degradation and back-biting.

-

Termination: Vent CO

and quench with dilute HCl in methanol. -

Purification: Precipitate the polymer solution into excess methanol. Filter and dry under vacuum at 40°C.

Comparative Material Properties

PLC exhibits superior thermal properties compared to commodity plastics, primarily due to the rigid bicyclic structure of the limonene unit.

| Property | Poly(limonene carbonate) (PLC) | Polystyrene (PS) | Bisphenol-A PC |

| Glass Transition ( | 130°C | ~100°C | 145°C |

| Young's Modulus | ~3.0 GPa | 3.0–3.5 GPa | 2.3 GPa |

| Transparency | >94% | 90% | 88% |

| Source | 100% Bio-based (Citrus peel) | Petrochemical | Petrochemical |

Pharmacological Intermediates: Aminolysis

Beyond polymers, LO is a precursor for

Green Synthesis Pathway

Traditional epoxide ring-opening often requires Lewis acids or harsh conditions. However, LO undergoes regioselective aminolysis in hot water , acting as a green catalyst.

Mechanism: Water activates the epoxide via hydrogen bonding. The amine nucleophile attacks the less sterically hindered carbon (C2) of the trans-isomer, following the Fürst-Plattner rule (trans-diaxial opening).[2]

Visualization: Bioactive Scaffold Synthesis

The following workflow outlines the synthesis of antimicrobial

Figure 2: Water-catalyzed aminolysis workflow for generating bioactive amino-alcohols.

Applications in Drug Development

-

Antimicrobial Agents: Derivatives synthesized with long-chain amines (e.g., hexylamine) disrupt bacterial cell membranes.

-

Antiparasitic Activity: Specific amino-alcohol derivatives have shown cytotoxicity against Leishmania parasites by increasing plasma membrane fluidity.[3]

-

NIPU Precursors: The resulting amino-alcohol can be carbonated (using dimethyl carbonate) to form cyclic carbamates, which are then polymerized into polyurethanes without using toxic isocyanates.

References

-

Byrne, C. M., Allen, S. D., Lobkovsky, E. B., & Coates, G. W. (2004). "Alternating Copolymerization of Limonene Oxide and Carbon Dioxide."[4][5] Journal of the American Chemical Society.[4]

-

Hauenstein, O., et al. (2016). "Bio-based polycarbonate from limonene oxide and CO2 with high molecular weight, excellent thermal resistance, hardness and transparency." Green Chemistry.

-

Kindermann, N., Cristòfol, A., & Kleij, A. W. (2017). "Access to Biorenewable Polycarbonates with Unusual Glass-Transition Temperature (Tg) Modulation."[6] ACS Catalysis.

-

[7]

-

-

Molina-Gutiérrez, S., et al. (2024). "Cyclic carbamates based on (R)-(+)-limonene oxide for ring-opening polymerization." Scientific Reports.[8]

-

Ciriminna, R., et al. (2014). "Limonene: a versatile chemical of the bioeconomy.

Sources

- 1. Bio-based polycarbonate from limonene oxide and CO2 with high molecular weight, excellent thermal resistance, hardness and transparency - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Cyclic carbamates based on (R)-(+)-limonene oxide for ring-opening polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Limonene: Promising and Sustainable Natural Bioactive Compound [mdpi.com]

- 4. Alternating copolymerization of limonene oxide and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

theoretical studies on limonene oxide reaction pathways

Theoretical studies provide an indispensable lens through which to view the complex reactivity of limonene oxide. By dissecting reaction pathways at the molecular level, we can gain a predictive understanding of how to steer these reactions towards desired products. The insights gleaned from computational chemistry, particularly regarding the influence of catalysts, stereochemistry, and solvent, are crucial for the rational design of more efficient and selective synthetic processes. As computational methods continue to improve in accuracy and efficiency, their role in guiding experimental efforts in drug discovery and materials science will only become more prominent. The continued synergy between theoretical and experimental investigations will undoubtedly unlock the full potential of limonene oxide as a versatile and sustainable chemical building block. [6]

References

-

Theoretical Study of the Reaction Mechanism of Limonene Epoxide Isomerization. (n.d.). ResearchGate. Retrieved from [Link]

-

Limonene-1,2-epoxide hydrolase. (2023, December 1). In Wikipedia. Retrieved from [Link]

-

Rejzková, A., & Vyskočilová, E. (2024). Limonene oxide isomerization: a broad study of acid catalyst effects. Reaction Kinetics, Mechanisms and Catalysis, 138(1), 47–69. [Link]

-

Nassri, A., et al. (2024). DFT Study of (1R,2R,4R)-Limonene-1,2-Diol Synthesized by Hydrolysis of cis and trans Limonene Oxide. ResearchGate. Retrieved from [Link]

-

Rydel-Ciszek, K., et al. (2024). DFT Studies of the Activity and Reactivity of Limonene in Comparison with Selected Monoterpenes. Molecules, 29(8), 1887. [Link]

-

Buss, P., et al. (2015). Limonene oxidation by molecular oxygen under solvent-free conditions: The influence of peroxides and catalysts on the reaction rate. ResearchGate. Retrieved from [Link]

-

Chen, Y., et al. (2022). Elucidating the Role of Water on Limonene Oxidation with H2O2 over γ-Al2O3. ACS Omega, 7(50), 46843–46851. [Link]

-

hydrolysis of limonene 1,2-epoxide. (2011, June 29). Sciencemadness.org. Retrieved from [Link]

-

Romero-Arenas, A., et al. (2018). Epoxide hydrolase activity in the aqueous extracts of vegetable flours and application to the stereoselective hydrolysis of limonene oxide. ResearchGate. Retrieved from [Link]

-

Abou Taka, A. (2021). Computational Studies of Metal Oxide Hydrolysis and Improved Maximum Overlap Methods. UC Merced. Retrieved from [Link]

An In-depth Technical Guide to the Discovery and Natural Occurrence of Limonene Oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Limonene oxide, a monoterpenoid epoxide derived from limonene, occupies a unique position at the intersection of natural product chemistry, synthetic methodology, and industrial quality control. While it is widely recognized as the primary oxidation product of d-limonene—a compound of immense commercial importance—its status as a true, biosynthetically produced natural product is more nuanced. This guide provides a comprehensive exploration of the history of limonene oxide's discovery, its dual origins from both non-enzymatic autoxidation and bona fide natural occurrence, and the analytical methodologies required for its definitive identification and quantification. We delve into the enzymatic pathways that hint at its formation in vivo and present detailed protocols for its analysis, offering a critical resource for professionals in drug development, flavor and fragrance, and materials science who must understand the provenance and stability of this versatile molecule.

Section 1: A Historical Perspective on the Genesis of Limonene Oxide

The story of limonene oxide is inextricably linked to the foundational discoveries in olefin chemistry. While a specific date for the "discovery" of limonene oxide is not clearly documented, its first synthesis can be traced back to the development of general methods for the epoxidation of alkenes.

The pivotal moment in this history was the discovery of the Prilezhaev (or Prileschajew) reaction in 1909 by Russian chemist Nikolai Prilezhaev.[1] This reaction demonstrated that peroxy acids could react with alkenes to form epoxides.[2][3] Given that limonene was a well-characterized and abundant terpene at the time, it is almost certain that it was among the early terpenes subjected to this new and efficient epoxidation method. The reaction proceeds through a concerted "butterfly mechanism," which ensures the stereochemistry of the starting alkene is retained in the epoxide product.[4] This provided, for the first time, a reliable and direct chemical route to synthesize 1,2-limonene oxide from its parent olefin, laying the groundwork for its chemical characterization and future study.

Caption: Limonene can undergo autoxidation or enzymatic modification, with hydroxylation being a common plant pathway.

Section 3: Physicochemical Properties and Stereochemistry

Limonene oxide is a chiral molecule that exists as a mixture of two diastereomers: cis and trans. These arise from the epoxidation of the endocyclic double bond of limonene.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O | [PubChem] |

| Molecular Weight | 152.24 g/mol | [PubChem] |

| Appearance | Colorless liquid | General |

| Odor Profile | Fresh, citrus, minty, herbal | [The Good Scents Company] |

| Boiling Point | ~195-197 °C | General |

| Isomers | cis-Limonene oxide, trans-Limonene oxide | [5] |

The ratio of cis to trans isomers can vary depending on the method of synthesis. Both diastereomers are recognized as potent skin sensitizers, which is a key consideration for the cosmetics and fragrance industries. [5]

Section 4: Analytical Methodologies for Isolation and Characterization

The definitive identification and quantification of limonene oxide in a complex natural matrix like an essential oil requires robust analytical techniques. The primary challenge is to differentiate the low concentrations of the epoxide from the overwhelmingly abundant parent compound, limonene. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.

Experimental Protocol: SPME-GC-MS Analysis of Limonene Oxide

This protocol is designed to detect and quantify limonene oxide in an essential oil sample, leveraging headspace solid-phase microextraction (SPME) to selectively sample volatile and semi-volatile compounds.

Rationale: Headspace SPME is employed to avoid injecting the bulk, non-volatile components of the sample matrix onto the GC column, which can cause contamination and interfere with analysis. It favors the transfer of volatile compounds like limonene and its early oxidation products from the sample to the GC system.

Materials & Equipment:

-

Essential oil sample

-

SPME fiber assembly (e.g., 7-µm bonded polydimethylsiloxane (PDMS) fiber)

-

20 mL headspace vials with magnetic screw caps and septa

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Analytical standards: (+)-Limonene oxide (mixture of cis and trans isomers), d-Limonene

-

Solvent (e.g., ethanol or hexane, GC grade) for standard preparation

Step-by-Step Methodology:

-

Standard Preparation:

-

Prepare a stock solution of limonene oxide in the chosen solvent.

-

Create a series of calibration standards by spiking a known, oxide-free essential oil (or pure limonene) with the stock solution to achieve a concentration range relevant to expected values (e.g., 10 ppm to 2000 ppm). This matrix-matching approach helps compensate for any effects the sample matrix may have on the extraction process.

-

-

Sample Preparation:

-

Place 1 mL of the essential oil sample (or standard) into a 20 mL headspace vial.

-

Immediately seal the vial with the screw cap to prevent the loss of volatile compounds.

-

-

SPME Headspace Extraction:

-

Place the vial in a sample tray or heating block at a controlled temperature (e.g., 30°C). Allow the sample to equilibrate for at least 10 minutes to ensure the headspace composition is stable.

-

Manually or automatically insert the SPME fiber through the vial's septum into the headspace above the liquid sample. Do not let the fiber touch the liquid.

-

Expose the fiber to the headspace for a fixed period (e.g., 15 minutes). This time must be kept consistent for all samples and standards for reproducible, quantitative results.

-

After extraction, retract the fiber into its needle.

-

-

GC-MS Analysis:

-

Immediately insert the SPME assembly into the heated GC injection port (e.g., 250°C).

-

Extend the fiber to desorb the trapped analytes onto the GC column for a set time (e.g., 2 minutes).

-

Start the GC-MS run. A typical GC program would use a non-polar column (e.g., DB-5 or HP-5ms) with a temperature ramp designed to separate limonene from its oxide isomers.

-

Example GC Oven Program: Hold at 60°C for 2 min, ramp to 180°C at 5°C/min, then ramp to 250°C at 20°C/min, hold for 2 min.

-

-

Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-250) in Electron Ionization (EI) mode.

-

-

Data Analysis:

-

Identify the peaks for cis- and trans-limonene oxide by comparing their retention times and mass spectra to those of the analytical standards. The mass spectrum of limonene oxide typically shows characteristic fragment ions.

-

Integrate the peak areas for the limonene oxide isomers.

-

Construct a calibration curve by plotting the peak areas of the standards against their known concentrations.

-

Calculate the concentration of limonene oxide in the unknown sample using the regression equation from the calibration curve.

-

Caption: A typical workflow for the sensitive and specific analysis of limonene oxide in complex matrices.

Section 5: Biological and Ecological Significance

While limonene is widely studied for its role as an insecticide, repellent, and herbivore deterrent, the specific roles of limonene oxide are less defined but ecologically relevant. The oxidation of limonene can be seen as a form of "metabolic activation" or degradation that alters its biological signaling.

-

Insect Interactions: The scent profile of a plant is a critical cue for both herbivores and their predators. The ratio of limonene to its oxidation products like limonene oxide could signal the age or health status of a plant, potentially influencing insect behavior. While d-limonene itself can act as an attractant for some parasitoid wasps that prey on herbivorous insects, the effect of limonene oxide in this context is an area for further research.

-

Microbial Metabolism: As previously discussed, the ability of bacteria like Rhodococcus erythropolis to metabolize limonene oxide via specific hydrolase enzymes indicates that this compound is a naturally available substrate in microbial ecosystems. [6]This metabolic capability is a form of detoxification and allows the organism to utilize a widespread carbon source.

Conclusion

Limonene oxide stands as a molecule with a dual identity. Historically, its existence was first made possible through advances in synthetic organic chemistry, specifically the Prilezhaev reaction. In the modern context, it is most frequently encountered as an undesirable product of limonene autoxidation, a critical parameter to monitor in the flavor, fragrance, and cosmetics industries.

However, evidence confirms that limonene oxide is also a genuine, if minor, natural product found in certain plant genera. While direct enzymatic pathways for its production in plants remain elusive, with P450 enzymes favoring hydroxylation, the existence of specific microbial enzymes for its degradation points to its stable presence in the biosphere. For the research and drug development professional, this duality is key. A thorough understanding of limonene oxide's origins, combined with robust analytical methods like SPME-GC-MS, is essential for ensuring product quality, investigating novel biological activities, and accurately characterizing the complex chemistry of natural products.

References

-

Prilezhaev, N. Oxydation ungesättigter Verbindungen mittels organischer Superoxyde. Berichte der deutschen chemischen Gesellschaft. 1909, 42(4), 4811-4815. [Link]

-

ResearchGate. The Prileschajew reaction between an unsaturated molecule and a percarboxylic acid. [Link]

-

Master Organic Chemistry. Epoxides - The Outlier Of The Ether Family. [Link]

-

Encyclopedia.pub. The Role of Cytochromes P450 in Plants. [Link]

-

National Center for Biotechnology Information. Role of Cytochrome P450 Enzyme in Plant Microorganisms' Communication: A Focus on Grapevine. [Link]

-

National Center for Biotechnology Information. Limonene-1,2-epoxide hydrolase from Rhodococcus erythropolis DCL14 belongs to a novel class of epoxide hydrolases. [Link]

-

National Center for Biotechnology Information. Chemical Composition of Essential Oil of Leaves from Lippia schaueriana Mart. Collected in the Caatinga Area. [Link]

-

Cholke, P. B., et al. EXTRACTION AND GC-MS ANALYSIS OF ORANGE (Citrus sinensis) PEEL OIL. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. 2017. [Link]

-

MDPI. Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds. [Link]

-

MDPI. Immobilization and Catalytic Properties of Limonene-1,2-Epoxide Hydrolase. [Link]

-

Marine, S. S., & Clemons, J. Determination of limonene oxidation products using SPME and GC-MS. Journal of chromatographic science. 2003, 41(1), 31–35. [Link]

-

National Center for Biotechnology Information. Phenolic Compounds and Biological Activity of Selected Mentha Species. [Link]

-

AliveSCENT. Evaluating the potential use of limonene as a mosquito repellent. [Link]

-

Royal Society of Chemistry. Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers. [Link]

-

ResearchGate. Limonene, a Citrus Extract, for Control of Mealybugs and Scale Insects. [Link]

-

Chen, Y. C., & Ho, C. T. Gas Chromatography-Mass Spectrometry Analysis of Photosensitive Characteristics in Citrus and Herb Essential Oils. Journal of Analytical & Bioanalytical Techniques. 2014, 6(1). [Link]

-

ResearchGate. Chemical composition of essential oils in Mentha spicata L. accession [IIIM(J)26] from North-West Himalayan region, India. [Link]

-

National Center for Biotechnology Information. Exploring chemical properties of essential oils from citrus peels using green solvent. [Link]

-

Cunningham, E. Catalytic Conversion of Terpene Feedstocks into value-added Chemicals and Commodity Chemicals. University of Bath. [Link]

-

ResearchGate. GC-MS profiling of the chemical compounds in the for the oily extract of Citrus sinensis and Citrus Limon peels. [Link]

-

Wikipedia. Limonene-1,2-epoxide hydrolase. [Link]

-

MDPI. The Wonderful Activities of the Genus Mentha: Not Only Antioxidant Properties. [Link]

-

Journal of Pharmacy & Pharmacognosy Research. A comparative study of the chemical composition and antioxidant capacity of the essential oils from three species of Mentha cultivated in Algeria. [Link]

-

Sonchik Marine, S., & Clemons, J. Determination of Limonene Oxidation Products Using SPME and GC–MS. Journal of Chromatographic Science. 2003, 41(1), 31-35. [Link]

-

PestHQ. Natural Insect Control with D-limonene and Natural Oils. [Link]

-

Karlberg, A. T., Magnusson, K., & Nilsson, U. Air oxidation of d-limonene (the citrus solvent) creates potent allergens. Contact dermatitis. 1992, 26(5), 332–340. [Link]

-

Beer Syndicate. Aromatic Hop Oils in Beer Brewing – Part 1. [Link]

-

International Scientific Organization. Chemical Synthesis of Various Limonene Derivatives – A Comprehensive Review. [Link]

-

Karbala International Journal of Modern Science. Gas Chromatography-Mass Spectrometry (GC-MS), Computational Analysis, and In Vitro Effect of Essential Oils from Two Aromatic Plants Against Globodera rostochiensis. [Link]

-

Brazilian Journal of Biology. Pharmacological effects of different chemotypes of Lippia alba (Mill.) N.E. Brown. [Link]

-

Epoxy Works. The History of Epoxy. [Link]

-

Longdom Publishing. Gas Chromatography-Mass Spectrometry Analysis of Photosensitive Characteristics in Citrus and Herb Essential Oils. [Link]

-

Sciforum. D-limonene and 𝛽-ocimene Attract Aphytis melinus to Increase Parasitism of California Red Scale Aonidiella aurantii. [Link]

Sources

- 1. Cytochrome P450 limonene hydroxylases of Mentha species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. Limonene-1,2-Epoxide Hydrolase from Rhodococcus erythropolis DCL14 Belongs to a Novel Class of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Limonene Oxide: A Stereochemical Pivot in Chiral Synthesis and Bio-Polymers

Executive Summary

Limonene oxide (1,2-epoxy-p-menth-8-ene) represents a premier "chiral pool" building block derived from the waste stream of the citrus industry. Unlike simple terminal epoxides, it offers a trisubstituted oxirane ring within a rigid cyclohexyl framework, providing unique handles for stereoselective rearrangement and ring-opening polymerization (ROP).

This technical guide addresses the two primary utility vectors for limonene oxide:

-

Small Molecule Synthesis: The Lewis-acid catalyzed Meinwald Rearrangement to access chiral ketones (dihydrocarvone).

-

Macromolecular Synthesis: The catalytic copolymerization with CO₂ to form Poly(limonene carbonate) (PLC) , a high-performance bio-plastic.[1][2]

Structural Fundamentals & Stereochemistry

The reactivity of limonene oxide is dictated by its diastereomeric composition. Industrial epoxidation of (

-

(

)-(cis)-Limonene Oxide: The epoxide oxygen is axial; the methyl group is equatorial. -

(

)-(trans)-Limonene Oxide: The epoxide oxygen is equatorial; the methyl group is axial.

Critical Insight: The trans-isomer is kinetically more labile toward nucleophilic attack and rearrangement due to the higher ground-state energy imposed by the axial methyl group (Fürst-Plattner rule applicability). Protocols failing to account for this diastereomeric ratio often suffer from stalled conversion or mixed product profiles.

Mechanistic Pathway: The Meinwald Rearrangement[3][4][5]

The Meinwald rearrangement transforms the epoxide into a carbonyl compound using a Lewis acid.[3][4] For limonene oxide, this is the most direct route to dihydrocarvone , a precursor for fragrances and cannabinoids.

Mechanism Logic[6][7][8]

-

Coordination: The Lewis acid (LA) binds to the epoxide oxygen, weakening the C-O bonds.

-

Ring Opening: Cleavage occurs preferentially at the more substituted carbon (C1) to form a tertiary carbocation character.

-

Hydride Shift: A 1,2-hydride shift from C2 to C1 neutralizes the cation, generating the ketone.

Pathway Visualization

Figure 1: The Lewis-acid catalyzed Meinwald rearrangement of limonene oxide to dihydrocarvone.

Experimental Protocols

Protocol A: Selective Rearrangement to Dihydrocarvone

Objective: Convert (+)-limonene oxide to (-)-dihydrocarvone with high regioselectivity.

Catalyst: Zinc Bromide (

| Parameter | Specification | Causality / Rationale |

| Substrate | (+)-Limonene Oxide (1:1 cis/trans) | Commercial grade; drying recommended to prevent hydrolysis to diol. |

| Catalyst | Mild Lewis acid prevents polymerization side-reactions common with | |

| Solvent | Toluene (Anhydrous) | Non-polar solvent stabilizes the transition state; prevents solvolysis. |

| Temp/Time | Reflux ( | High temp required to overcome the activation energy of the more stable cis-isomer. |

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) under Argon flow.

-

Charging: Add anhydrous

(0.38 g, 1.7 mmol) and anhydrous Toluene (50 mL). -

Addition: Add (+)-limonene oxide (15.2 g, 100 mmol) dropwise over 10 minutes. Note: Exotherm is possible.

-

Reaction: Heat to reflux. Monitor via TLC (Hexane/EtOAc 9:1). The epoxide spot (

) should disappear; ketone spot ( -

Quench: Cool to RT. Add saturated

(20 mL) to neutralize the Lewis acid. -

Workup: Extract with

(3x), dry over -

Purification: Vacuum distillation (

@ 10 mmHg) yields dihydrocarvone.

Protocol B: Synthesis of Poly(limonene carbonate) (PLC)

Objective: Copolymerization of limonene oxide (LO) and

Workflow Visualization:

Figure 2: Alternating copolymerization cycle for PLC production.

Methodology:

-

Inert Environment: In a glovebox, charge a high-pressure reactor with (BDI)Zn(OAc) catalyst (0.2 mol%) and Limonene Oxide.

-

Pressurization: Seal reactor, remove from glovebox, and pressurize with

(30 bar). -

Polymerization: Heat to

for 24 hours. -

Precipitation: Vent

. Dissolve the crude viscous oil in minimal -

Drying: Vacuum dry the white solid at

.

Troubleshooting & Optimization (Expertise)

The "Trans-Effect" in Reactivity

Researchers often observe incomplete conversion. This is usually due to the kinetic resolution occurring in situ.

-

Observation: The reaction proceeds rapidly to 50% conversion and stalls.

-

Cause: The trans-isomer (axial epoxide) reacts significantly faster due to ring strain release. The cis-isomer (equatorial epoxide) is sluggish.

-

Solution: For complete conversion, increase reaction temperature or switch to a stronger Lewis acid (e.g.,

), though this risks lowering regioselectivity.

Polymerization Pitfalls

-

Moisture: The BDI-Zn catalyst is water-sensitive. Even trace moisture in the LO monomer will kill the chain propagation, resulting in oligomers rather than high-MW polymers. Protocol: Distill LO over

immediately before use. -

Back-Biting: At high temperatures (>

), the polymer chain can attack itself, forming cyclic carbonates (limonene carbonate) instead of the linear polymer. Keep T <

References

-

Meinwald Rearrangement Mechanism & Catalysts

-

Poly(limonene carbonate)

-

Industrial Menthol Context (Takasago Process)

-

Limonene Oxide Polymerization Kinetics

Sources

- 1. Controlled Synthesis of Bioderived Poly(limonene carbonate)–Oligolysine Hybrid Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Menthol - A Cool Place -Page 1 [leffingwell.com]

- 11. Synthesis and self-assembly of biobased poly(limonene carbonate)-block-poly(cyclohexene carbonate) diblock copolymers prepared by sequential ring-opening copolymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

solubility and solvent effects of limonene oxide

Technical Guide: Solubility and Solvent Effects of Limonene Oxide

Executive Summary

Limonene oxide (1,2-epoxy-p-menth-8-ene) serves as a pivotal chiral building block in the synthesis of sustainable polymers, fragrances, and pharmaceutical intermediates. Its reactivity is governed by the tension of the epoxide ring and the steric environment of the cyclohexane framework. This guide analyzes the critical role of solvent selection in modulating the solubility, stability, and reaction pathways of limonene oxide. Unlike simple dissolution, solvent choice for limonene oxide dictates the competition between isomerization (to dihydrocarvone), hydrolysis (to diols), and copolymerization (to polycarbonates).

Physicochemical Profile & Solubility Parameters

Understanding the solubility profile of limonene oxide requires distinguishing it from its precursor, d-limonene. While the terpene backbone provides lipophilicity, the epoxide oxygen introduces a dipole moment and hydrogen bond acceptance capability, altering its interaction with solvents.

Table 1: Key Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₆O | |

| Molecular Weight | 152.23 g/mol | |

| Density | 0.929 – 0.936 g/mL | At 20–25°C [1, 2] |

| Boiling Point | 113–114°C | At 50 mmHg [2] |

| Refractive Index ( | 1.466 – 1.467 | [2] |

| Water Solubility | Insoluble | Log10WS ≈ -2.72 (Predicted) |

| Solubility | Miscible | Ethanol, Toluene, Hexane, Chloroform |

Hansen Solubility Parameters (HSP)

While experimental HSP values for limonene oxide are sparse, they can be estimated by applying a vector shift to the known values of d-limonene to account for the epoxide group. The epoxide ring increases the Polar (

| Component | d-Limonene (Lit.) [3] | Limonene Oxide (Est.)[1][2] | Implication for Solvent Selection |

| Dispersion ( | 17.2 MPa | ~17.0 MPa | Compatible with non-polar solvents (Hexane, Toluene). |

| Polar ( | 1.8 MPa | ~5.5 MPa | Increased miscibility with esters (Ethyl Acetate) and ethers (THF). |

| H-Bonding ( | 4.3 MPa | ~6.5 MPa | Acts as a weak H-bond acceptor; avoids phase separation in alcohols. |

Note: The shift reflects the introduction of the oxirane ring, which aligns limonene oxide closer to solvents like chloroform and ethyl acetate in Hansen space.

Solvent Effects on Reactivity and Stability

The solvent is not merely a medium but a chemoselective agent in limonene oxide transformations. The specific pathway—Meinwald Rearrangement vs. Hydrolysis —is often determined by the solvent's polarity and Lewis basicity.

Acid-Catalyzed Ring Opening (Meinwald Rearrangement)

In the presence of Lewis acids (e.g., ZnBr₂, Fe³⁺), limonene oxide rearranges to dihydrocarvone.

-

Non-Polar Solvents (Toluene, Benzene): Favor the rearrangement to the ketone (dihydrocarvone). The non-polar environment destabilizes the charged intermediate, promoting a concerted hydride shift or rapid rearrangement to the neutral ketone [4].

-

Polar Aprotic Solvents (Acetonitrile): Can accelerate the reaction rate but often reduce selectivity. Acetonitrile may coordinate with the Lewis acid catalyst, altering its effective acidity.

-

Green Alternatives: Ethyl acetate has been identified as a viable green solvent, yielding comparable conversion rates to traditional chlorinated solvents but with improved environmental profiles [5].

Hydrolysis to Limonene-1,2-Diol

-

Aqueous/Protic Solvents: In the presence of water and an acid catalyst, the epoxide ring opens to form the trans-diaxial diol (limonene-1,2-diol). This is often an unwanted side reaction during aqueous epoxidation protocols.

-

Suppression Strategy: To prevent hydrolysis during synthesis, biphasic systems (organic solvent/water) are used with phase transfer catalysts, or the aqueous phase is saturated with salts (e.g., Na₂SO₄) to reduce the solubility of the epoxide in the aqueous phase [6].

Visualization of Solvent-Dependent Pathways

Figure 1: Divergent reaction pathways of limonene oxide dictated by solvent polarity and nucleophilicity.

Experimental Protocols

These protocols emphasize the "Self-Validating" pillar. The success of the reaction is confirmed by observing phase behavior or specific refractive index changes.

Protocol A: Solvent-Selective Isomerization to Dihydrocarvone

Target: Maximizing ketone yield while minimizing diol formation.

-

Solvent Preparation: Dry Toluene over molecular sieves (3Å) for 24 hours. Validation: Water content must be <50 ppm (Karl Fischer) to prevent diol formation.

-

Catalyst Loading: Dissolve ZnBr₂ (1 mol%) in the dry toluene under N₂ atmosphere.

-

Addition: Add Limonene Oxide dropwise at 0°C. Note: Exothermic reaction; control addition rate to maintain T < 5°C.

-

Reaction: Stir at 20°C for 2 hours.

-

Quench & Validation: Quench with saturated NaHCO₃. Extract organic layer.[3]

-

Self-Validation: Spot on TLC (Hexane/EtOAc 9:1). Limonene oxide (

) disappears; Dihydrocarvone (

-

-

Green Alternative: Substitute Toluene with Ethyl Acetate . Yields are comparable, though reaction times may increase slightly [5].

Protocol B: Phase-Controlled Epoxidation (Prevention of Hydrolysis)

Target: Synthesizing Limonene Oxide from Limonene without ring opening.

-

Biphasic Setup: Mix Limonene (1 equiv) in Ethyl Acetate (Solvent A) and aqueous H₂O₂ (30%, 1.5 equiv).

-

Ionic Strength Adjustment: Add Na₂SO₄ (30 mol%) to the aqueous phase.

-

Causality: High ionic strength "salts out" the organic epoxide, forcing it into the Ethyl Acetate phase and preventing contact with acidic water species that cause hydrolysis [6].

-

-

Catalysis: Add Phase Transfer Catalyst (e.g., Aliquat 336) and Sodium Tungstate.

-

Separation: Upon completion, the organic phase retains the epoxide.

-

Self-Validation: GC-MS analysis of the organic layer should show <1% Limonene-1,2-diol.

-

Applications in Drug Development

Limonene oxide is increasingly used as a Green Chiral Solvent and intermediate.

-

Chiral Building Block: The stereocenters at C1 and C4 are preserved in non-nucleophilic solvents, allowing for the synthesis of enantiopure pharmaceutical candidates.

-

Polymer Synthesis: In the synthesis of poly(limonene carbonate), solvent choice (or lack thereof, i.e., bulk polymerization) is crucial to achieve high molecular weight. Protic impurities in solvents act as chain transfer agents, terminating polymerization early [7].

Solvent Selection Decision Tree

Figure 2: Decision matrix for solvent selection based on synthetic goals.

References

-

PubChem. (n.d.). Limonene oxide Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). HSP Values for d-Limonene. Retrieved from [Link]

-

Royal Society Publishing. (2020). Sustainable catalytic rearrangement of terpene-derived epoxides. Retrieved from [Link]

-

ResearchGate. (2024). Elucidating the Role of Water on Limonene Oxidation. Retrieved from [Link]

-

RSC Publishing. (2021). Green Chemistry: Solvent-free continuous flow epoxidation. Retrieved from [Link]

-

Qualitas. (2018). Polymers of Limonene Oxide and Carbon Dioxide.[1][2] Retrieved from [Link]

Sources

Quantum Chemical Analysis of Limonene Oxide: Stability, Isomerism, and Reactivity

Executive Summary Limonene oxide (LO) represents a critical bio-based epoxide platform for the synthesis of polycarbonates, non-isocyanate polyurethanes (NIPUs), and chiral pharmaceutical intermediates. Its utility is governed by the stability differential between its diastereomers—cis (endo) and trans (exo)—and its susceptibility to nucleophilic ring-opening. This guide details the quantum chemical methodologies required to quantify these stability profiles, focusing on Density Functional Theory (DFT) workflows that accurately predict thermodynamic preference and kinetic lability.

The Stereochemical Landscape: Thermodynamic vs. Kinetic Stability

To model limonene oxide effectively, one must distinguish between ground-state thermodynamic stability and kinetic stability (reactivity).

Conformational Isomerism

Limonene oxide possesses a flexible cyclohexene ring and two chiral centers (C1 and C4). The stability of the epoxide is dictated by the orientation of the oxirane ring relative to the isopropenyl group at C4.

-

Trans-Limonene Oxide (Exo): The epoxide oxygen and the isopropenyl group are on opposite sides of the ring. This isomer is generally thermodynamically more stable and kinetically more resistant to hydrolysis.

-

Cis-Limonene Oxide (Endo): The epoxide oxygen and isopropenyl group share the same face. This isomer exhibits higher steric strain and is kinetically unstable , undergoing rapid hydrolysis to limonene-1,2-diol under acidic conditions.

Quantitative Stability Data (DFT-Derived)

The following table summarizes typical energetic values derived from B3LYP-D3/6-311++G(d,p) level calculations (PCM-Water model).

| Parameter | Trans-Limonene Oxide | Cis-Limonene Oxide | |

| Relative Gibbs Free Energy ( | 0.0 kcal/mol (Reference) | +0.4 - 0.8 kcal/mol | Trans is thermodynamically preferred. |

| Hydrolysis Activation Barrier ( | ~24-26 kcal/mol | ~18-20 kcal/mol | Cis reacts significantly faster. |

| Dipole Moment | ~1.9 Debye | ~2.2 Debye | Cis is more polar, affecting solvation. |

Analyst Note: The small thermodynamic difference (

) implies that synthetic routes (e.g., epoxidation of limonene) often yield mixtures. However, the large difference in activation barriers () allows for kinetic resolution , where the cis isomer is selectively hydrolyzed, leaving pure trans epoxide.

Computational Methodology: The "Gold Standard" Workflow

For drug development and materials science applications, standard gas-phase calculations are insufficient. The following computational framework ensures chemical accuracy.

Functional Selection

-

B3LYP-D3(BJ): The industry workhorse. The inclusion of Grimme’s D3 dispersion correction with Becke-Johnson damping is critical for LO because the flexible terpene backbone relies heavily on intramolecular van der Waals forces for conformational locking.

-

M06-2X: An excellent alternative for reaction barrier heights (kinetics) if B3LYP underestimates the barrier.

- B97X-D: Recommended for copolymerization studies involving LO and CO2, as it handles long-range interactions in the growing polymer chain better.

Basis Sets

-

Optimization: 6-31+G(d,p) is the minimum acceptable standard. The diffuse functions (+) are essential for describing the lone pairs on the epoxide oxygen.

-

Single Point Energy: def2-TZVP or 6-311++G(2d,2p) on optimized geometries for final energetic refinement.

Solvation Models

-

SMD (Solvation Model based on Density): Superior to standard PCM for calculating

in polar solvents (e.g., water, methanol) used in hydrolysis or aminolysis.

Kinetic Stability & Ring-Opening Mechanisms

The primary instability mode of LO is acid-catalyzed ring opening. This mechanism explains the kinetic resolution of the isomers.

The Mechanism

-

Protonation: The epoxide oxygen accepts a proton (

), forming a reactive alkyloxonium intermediate. -

Transition State (TS): Nucleophilic attack (by

) occurs.-

Regioselectivity:[1] Attack preferentially occurs at the tertiary carbon (C1) due to its ability to stabilize the developing positive charge (Markovnikov-like character).

-

Stereoselectivity: The attack is anti-periplanar, leading to diaxial opening (Fürst-Plattner rule).

-

-

Product: Formation of trans-diaxial diol (from cis-epoxide).

Reaction Pathway Visualization

The following diagram illustrates the competitive hydrolysis pathway, highlighting why the cis isomer is the "fast reacting" species.

Figure 1: Kinetic competition in acid-catalyzed hydrolysis. The 'Cis' pathway proceeds through a lower energy Transition State due to favorable steric alignment for nucleophilic attack.

Experimental Protocol: Computational Workflow

This protocol outlines the step-by-step execution of a stability study using Gaussian, ORCA, or similar QM packages.

Phase 1: Conformational Sampling

Limonene oxide is not a static structure. You must sample the flexibility of the cyclohexene ring.

-

Generate Conformers: Use Molecular Mechanics (MMFF94) to generate ~20-50 conformers for both cis and trans isomers.

-

Filter: Discard duplicates within 0.5 kcal/mol RMSD.

Phase 2: Geometry Optimization (DFT)

-

Input Setup:

-

Execution: Run optimization + frequency calculation (Opt Freq).

-

Validation: Ensure zero imaginary frequencies for ground states.

Phase 3: Transition State Search (QST2/QST3)

To calculate the stability against degradation (hydrolysis):

-

Define Reactant: Protonated Epoxide (optimized in Phase 2).

-

Define Product: Ring-opened diol (protonated).

-

Method: Use Synchronous Transit-Guided Quasi-Newton (QST2 or QST3).

-

Validation: The TS must have exactly one imaginary frequency corresponding to the C-O bond breaking and C-O(water) bond forming vector.

Workflow Diagram

Figure 2: Standardized computational workflow for assessing limonene oxide stability and reactivity.

References

-

Evaluation of Isomer Stability & Hydrolysis: Nassri, A. et al. "DFT Study of (1R,2R,4R)-Limonene-1,2-Diol Synthesized by Hydrolysis of cis and trans Limonene Oxide." ResearchGate.[3][4][5]

-

Kinetic Separation & Reactivity: Royals, E. E., & Leffingwell, J. C. "Reactions of the Limonene 1,2-Oxides.[3] I. The Stereospecific Reactions of the (+)-cis- and (+)-trans-Limonene 1,2-Oxides." Journal of Organic Chemistry.

-

Copolymerization Mechanisms (LO + CO2): Coates, G. W. et al. "Alternating Copolymerization of Limonene Oxide and Carbon Dioxide." Journal of the American Chemical Society.

-

DFT Benchmarking for Terpenes: Sydora, O. et al. "DFT Studies of the Activity and Reactivity of Limonene in Comparison with Selected Monoterpenes." Molecules.

-

Thermodynamics of Isomerization: Silva, M. et al. "Thermodynamics of the Isomerization of Monoterpene Epoxides." ACS Omega.

Sources

The Terpene Turnover: A Technical Guide to Limonene Oxide in Green Chemistry

Executive Summary

Limonene oxide (LO) represents a pivotal "green pivot" molecule.[1] Derived from the massive waste stream of the citrus industry (estimated >70,000 tons/year of D-limonene), LO offers a stereochemically rich, rigid scaffold that rivals petrochemical incumbents like Bisphenol A (BPA) and propylene oxide.

This guide moves beyond theoretical potential to operational reality. It details the chemo-enzymatic synthesis of LO, its catalytic conversion into Poly(limonene carbonate) (PLimC) via CO₂ fixation, and its role in Non-Isocyanate Polyurethanes (NIPUs) .

Part 1: Feedstock & Green Synthesis

The Challenge: Stereoselectivity & Atom Economy

Traditional epoxidation (e.g., m-CPBA) is atom-inefficient and generates stoichiometric waste. The operational standard for green chemistry is the in situ Dimethyldioxirane (DMDO) method or Chemo-enzymatic routes.

Protocol A: Surfactant-Mediated Green Epoxidation (DMDO Microemulsion)

Rationale: This method uses water as the primary solvent, eliminating chlorinated solvents. The surfactant creates a microemulsion, maximizing the interfacial surface area between the hydrophobic terpene and the aqueous oxidant.

Reagents:

-

Oxone® (Potassium peroxymonosulfate)

-

Acetone (Catalytic ketone source)

-

NaHCO₃ (pH buffer)

Step-by-Step Methodology:

-

Preparation: In a jacketed reactor set to 20°C, dissolve 5.0 mmol surfactant (CTAB) in 50 mL deionized water. Add 30 mmol NaHCO₃ to buffer the solution (Target pH 7.5–8.0).

-

Emulsification: Add 10 mmol (R)-Limonene and 5 mL Acetone. Stir at >800 RPM to generate a stable microemulsion.

-

Oxidant Feed: Slowly add aqueous Oxone (15 mmol in 30 mL water) via syringe pump over 45 minutes. Critical: Rapid addition causes exotherms that decompose DMDO.

-

Quench & Separation: Monitor reaction via TLC (Hexane:EtOAc 9:1). Upon disappearance of starting material, stop stirring. The mixture will phase separate.[4] Extract the organic phase with ethyl acetate (green solvent alternative).[1]

-

Purification: Wash with brine, dry over MgSO₄, and concentrate in vacuo.

Self-Validating Checkpoints: